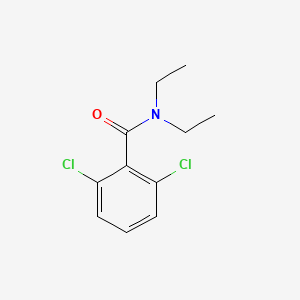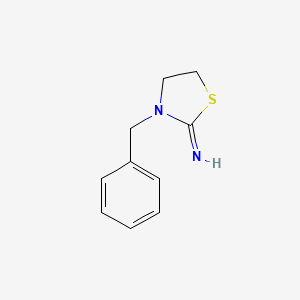
Copper;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;platinum is a compound that combines the properties of both copper and platinum. These metals are known for their unique chemical and physical properties, which make them valuable in various scientific and industrial applications. Copper is renowned for its high electrical and thermal conductivity, while platinum is known for its catalytic properties and resistance to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper;platinum compounds can be synthesized through various methods, including wet chemical techniques, reverse micelle methods, biosynthesis, microwave-assisted synthesis, and sol-gel methods . These methods allow for the control of the size, shape, and surface properties of the synthesized nanoparticles.
Industrial Production Methods
Industrial production of this compound compounds often involves the use of acid pretreatment to enhance catalytic activity while reducing the amount of copper that passes into the solution during subsequent electrochemical studies . This method ensures the stability and efficiency of the catalysts produced.
Chemical Reactions Analysis
Types of Reactions
Copper;platinum compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for their catalytic applications in different chemical processes.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound compounds include nitric acid, hydrochloric acid, and various organic ligands. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, the reaction with nitric acid can produce chloroplatinic acid, while reactions with organic ligands can form various coordination complexes .
Scientific Research Applications
Copper;platinum compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including coupling reactions and organic transformations.
Biology: Investigated for their potential anticancer properties, as they can induce cell death through mechanisms such as apoptosis and cuproptosis
Industry: Utilized in the automotive and electronics industries for their catalytic and conductive properties.
Mechanism of Action
The mechanism of action of copper;platinum compounds involves their ability to interact with various molecular targets and pathways. For example, platinum-based drugs can bind to DNA and inhibit cell division, leading to cell death . Copper compounds can induce oxidative stress and activate apoptosis signaling pathways, contributing to their anticancer effects .
Comparison with Similar Compounds
Copper;platinum compounds can be compared with other metal-based compounds, such as:
Palladium-based compounds: Known for their catalytic properties in coupling reactions but are often more expensive than copper-based catalysts.
Gold-based compounds: Used in various medical applications but have different mechanisms of action compared to this compound compounds.
Rhodium-based compounds: Effective in certain catalytic processes but are less commonly used due to their higher cost.
This compound compounds are unique in their combination of catalytic and anticancer properties, making them valuable in both industrial and medical applications.
Properties
CAS No. |
12019-14-6 |
|---|---|
Molecular Formula |
CuPt |
Molecular Weight |
258.63 g/mol |
IUPAC Name |
copper;platinum |
InChI |
InChI=1S/Cu.Pt |
InChI Key |
WBLJAACUUGHPMU-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
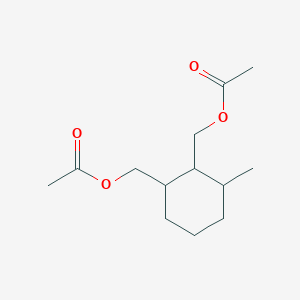
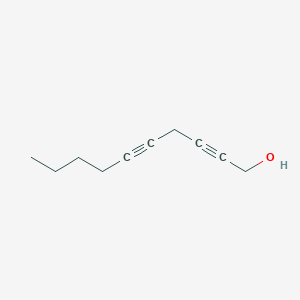
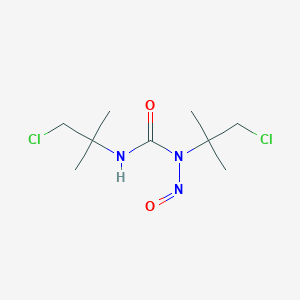
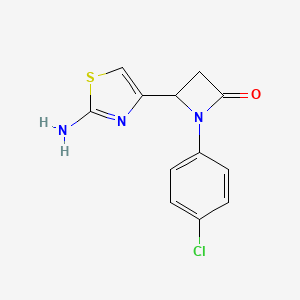

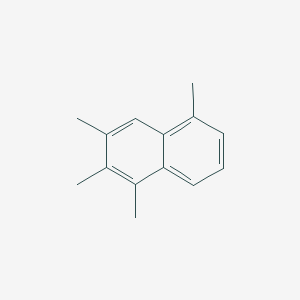
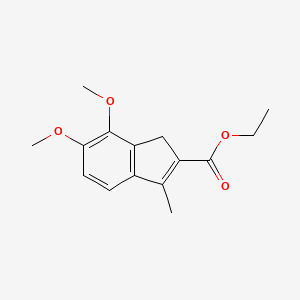
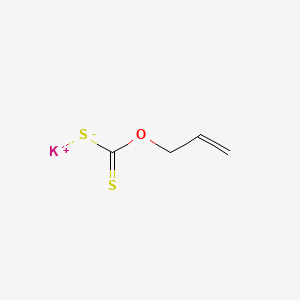
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
